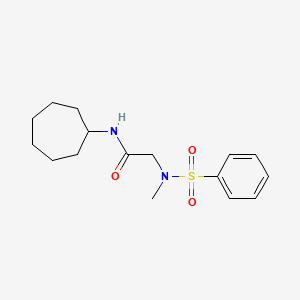

N~1~-cycloheptyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

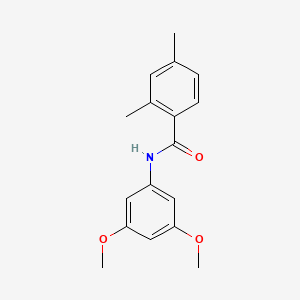

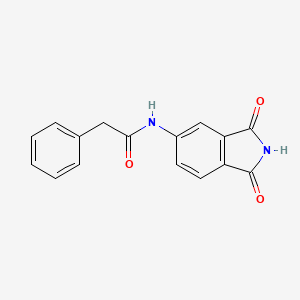

The molecular structure of “N~1~-cycloheptyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide” would be determined by the arrangement and bonding of its constituent groups. The cycloheptyl ring would likely adopt a puckered conformation, while the phenyl ring of the phenylsulfonyl group would likely be planar. The exact three-dimensional structure would depend on the specific arrangement and stereochemistry of these groups .Aplicaciones Científicas De Investigación

Neuropharmacology and Psychoactive Effects

N-cycloheptyl methylone belongs to the class of novel stimulants and substituted cathinones. Structurally related to cathinone (an alkaloid found in the Khat plant), it shares similarities with amphetamines. Researchers have reported psychoactive effects associated with N-cycloheptyl methylone, although its exact mechanism of action remains an active area of study .

Organometallic Chemistry and Catalysis

Ortho-cycloalkyl ring systems, such as the cycloheptyl-fused derivatives, have been explored in organometallic chemistry. Iron catalysts bearing carbocyclic-fused bis(imino)pyridine ligands exhibit optimal productivity at moderate temperatures (50–80 °C). Researchers investigate the reactivity and catalytic properties of these complexes .

Environmental Science and Algal Inhibition

Phthalate derivatives, including N-cycloheptyl methylone, have been extracted from aquatic plants. These compounds show inhibitory effects on algae, such as Chlorella vulgaris. Understanding their ecological impact and potential as algal growth inhibitors contributes to environmental management .

Mecanismo De Acción

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Biochemical Pathways

Computational studies on similar cycloheptyl cations have been conducted, providing insights into potential structures, stability, and possible rearrangement pathways .

Direcciones Futuras

The future research directions for “N~1~-cycloheptyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide” could include further studies to determine its physical and chemical properties, synthetic routes, potential biological targets, and safety profile. Additionally, if this compound shows promising biological activity, it could be investigated as a potential therapeutic agent .

Propiedades

IUPAC Name |

2-[benzenesulfonyl(methyl)amino]-N-cycloheptylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-18(22(20,21)15-11-7-4-8-12-15)13-16(19)17-14-9-5-2-3-6-10-14/h4,7-8,11-12,14H,2-3,5-6,9-10,13H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPUBTNYJPXIIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1CCCCCC1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cycloheptyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858303.png)

![tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5858309.png)

![ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5858322.png)

![N-ethyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858323.png)

![N-methyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5858341.png)

![N-cyclopropyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5858344.png)

![N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5858364.png)

![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5858372.png)

![8-methoxy-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B5858387.png)